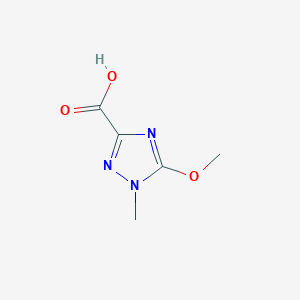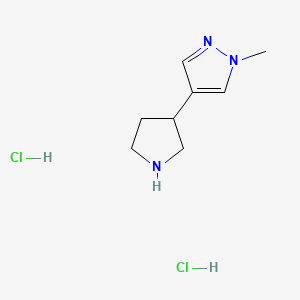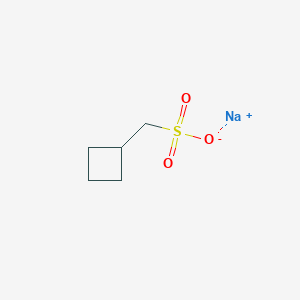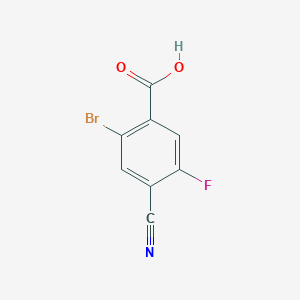
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with chloroacetic acid and different aldehydes or isatin derivatives in acidic media .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C .Scientific Research Applications
Antibacterial Properties
- A study by Ирадян et al. (2014) detailed the synthesis of derivatives containing 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids. These compounds showed significant antibacterial properties, highlighting the potential use of 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in developing new antibacterial agents (Ирадян et al., 2014).
Synthesis of Biologically Active Compounds
- Another study by Shtabova et al. (2005) investigated the structure and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which is structurally related to this compound. This compound was used to create various biologically active derivatives, indicating the potential of using this compound in similar applications (Shtabova et al., 2005).
Antiallergic Activity
- A study by Buckle et al. (1983) explored the synthesis of compounds based on the triazole ring, demonstrating significant antiallergic activity. This suggests the potential of this compound in creating antiallergic medications (Buckle et al., 1983).
Antioxidant Properties
- Gürbüz et al. (2020) reported the synthesis of compounds bearing the 1,2,4-triazole ring, which displayed in vitro antioxidant properties. This indicates a potential application of this compound in the development of antioxidants (Gürbüz et al., 2020).
Molecular Structure Analysis
- Research by Wawrzycka-Gorczyca et al. (2003) on the molecular and crystal structure of related triazole derivatives suggests the usefulness of this compound in structural and conformational studies in chemistry (Wawrzycka-Gorczyca et al., 2003).
Synthesis of Peptidomimetics
- Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for triazole-based scaffolds, useful in creating collections of peptidomimetics or biologically active compounds. This research underscores the potential of using this compound in similar synthetic applications (Ferrini et al., 2015).
Mechanism of Action
Target of Action
1,2,4-Triazoles and their derivatives are known to interact with a variety of biological targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific derivative and target. For example, some 1,2,4-triazole derivatives have been reported as antiviral agents .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of nucleoside analogues. It interacts with enzymes such as methyltransferases and carboxylases, which facilitate its incorporation into larger biomolecules. The nature of these interactions often involves the formation of covalent bonds, which stabilize the compound within the biochemical pathway .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the activity of key signaling molecules, leading to changes in cellular responses. For instance, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical pathway. The compound’s triazole ring allows it to form stable complexes with enzymes, thereby modulating their activity and influencing downstream biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound may lead to alterations in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic imbalances. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These pathways often involve the incorporation of the compound into nucleoside analogues, which can then participate in various biochemical reactions. The compound’s influence on metabolic flux and metabolite levels underscores its significance in metabolic research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound is present in the appropriate cellular context to participate in biochemical reactions. Understanding the mechanisms of subcellular localization can provide insights into the compound’s role in cellular physiology .
properties
IUPAC Name |
5-methoxy-1-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-8-5(11-2)6-3(7-8)4(9)10/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEBHGNFGBAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)










